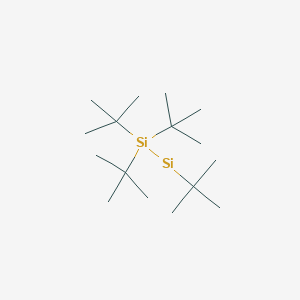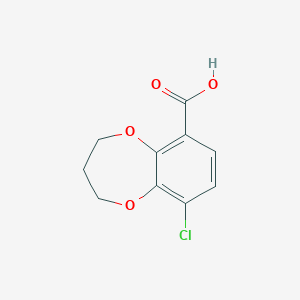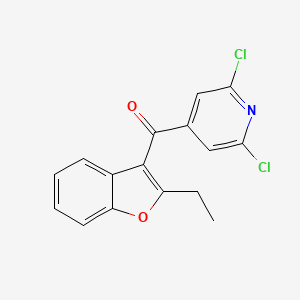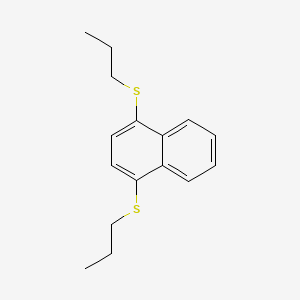
N-p-Tolyl-2-(tert-butylamino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-p-Tolyl-2-(tert-butylamino)acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a tert-butylamino group attached to an acetamide backbone, with a p-tolyl group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ritter Reaction: One common method for synthesizing N-p-Tolyl-2-(tert-butylamino)acetamide involves the Ritter reaction. This reaction typically uses tert-butyl alcohol and p-tolyl acetonitrile as starting materials, with sulfuric acid as a catalyst.
Amidation of Aryl Halides: Another method involves the amidation of aryl halides with tert-butylamine in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound often employs the Ritter reaction due to its simplicity and efficiency. The reaction conditions are optimized to ensure high yield and purity of the product. Large-scale production may involve continuous flow reactors to enhance the reaction rate and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-p-Tolyl-2-(tert-butylamino)acetamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, palladium catalysts, elevated temperatures.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Substituted amides, other derivatives.
Scientific Research Applications
Chemistry: N-p-Tolyl-2-(tert-butylamino)acetamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development .
Medicine: The compound’s potential medicinal applications include its use as an intermediate in the synthesis of pharmaceuticals. It may also exhibit biological activity that could be harnessed for therapeutic purposes .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of N-p-Tolyl-2-(tert-butylamino)acetamide involves its interaction with specific molecular targets. The tert-butylamino group can form hydrogen bonds with biological molecules, influencing their activity. The p-tolyl group may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
N-(4-(tert-butylamino)phenyl)acetamide: This compound shares a similar structure but with a phenyl group instead of a p-tolyl group.
N-tert-butylbenzamide: Another similar compound with a benzamide backbone and a tert-butylamino group.
Uniqueness: N-p-Tolyl-2-(tert-butylamino)acetamide is unique due to the presence of both the p-tolyl and tert-butylamino groups. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C13H20N2O |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-(tert-butylamino)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C13H20N2O/c1-10-5-7-11(8-6-10)15-12(16)9-14-13(2,3)4/h5-8,14H,9H2,1-4H3,(H,15,16) |
InChI Key |
BVICRKRWZGMDEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CNC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B12524263.png)

![Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyhexan-1-ol](/img/structure/B12524272.png)


![(1S,4S,5R)-2-Azabicyclo[2.2.1]heptan-5-amine](/img/structure/B12524290.png)
![4-{[2,6-Difluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B12524293.png)
